6-[3-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid
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Overview
Description
Compound 18, also known as PMID29649907-Compound-18, is a small molecule that belongs to the class of organic compounds known as stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Compound 18 involves several steps, including the formation of the 1,2-diphenylethylene moiety. The synthetic routes and reaction conditions for this compound are complex and require precise control of temperature, pressure, and pH. Industrial production methods for Compound 18 typically involve large-scale chemical synthesis using advanced techniques such as crystallization and purification to achieve high purity and quality .
Chemical Reactions Analysis
Compound 18 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound 18 can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Compound 18 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent, showing strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM . In medicine, Compound 18 has been investigated for its ability to induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Compound 18 involves its interaction with specific molecular targets and pathways. It binds irreversibly to Cys444 within the back pocket of the kinase’s active site, inhibiting the activity of NF-κB-inducing kinase (NIK; MAP3K14), a key enzyme in the noncanonical NF-κB pathway . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately resulting in apoptosis of cancer cells .
Comparison with Similar Compounds
Compound 18 is unique in its structure and mechanism of action compared to other similar compounds. Similar compounds include other stilbenes and thieno[2,3-d]pyrimidine derivatives. While these compounds share some structural similarities, Compound 18 exhibits distinct biological activities and molecular targets. For example, thieno[2,3-d]pyrimidine derivatives also target VEGFR-2 but have different binding affinities and mechanisms of action .
Similar Compounds
- Thieno[2,3-d]pyrimidine derivatives
- Other stilbenes
- Cinnamides and cinnamates
Compound 18 stands out due to its potent anticancer properties and unique mechanism of action, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C29H24Cl3N3O5 |
---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
6-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C29H24Cl3N3O5/c30-21-2-1-3-22(31)25(21)26-19(27(40-34-26)16-4-5-16)14-39-18-7-8-20(23(32)12-18)29(38)10-11-35(15-29)24-9-6-17(13-33-24)28(36)37/h1-3,6-9,12-13,16,38H,4-5,10-11,14-15H2,(H,36,37) |
InChI Key |
YGRGAPWBPFVISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CCN(C5)C6=NC=C(C=C6)C(=O)O)O)Cl |
Origin of Product |
United States |
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